Resorufin butyrate Resorufin butyrate Fluorogenic lipase and cholinesterase substrate. Fluoresces on hydrolysis. Resorufin methyl ether analog.
Resorufin butyrate is a fluorogenic substrate for triglyceride lipases. It is also a substrate for cholinesterase. Upon enzymatic cleavage by triglyceride lipases or cholinesterase, resorufin is released and can be used to quantify triglyceride lipase or cholinesterase activity. Resorufin displays excitation/emission maxima of 570/580 nm, respectively.
Resorufin butyrate is a fluorogenic substrate for triglyceride lipases that is amenable to high-throughput analyses. Resorufin butyrate has also been used as a fluorogenic substrate for cholinesterase.
Brand Name: Vulcanchem
CAS No.: 15585-42-9
VCID: VC21029330
InChI: InChI=1S/C16H13NO4/c1-2-3-16(19)20-11-5-7-13-15(9-11)21-14-8-10(18)4-6-12(14)17-13/h4-9H,2-3H2,1H3
SMILES: CCCC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2
Molecular Formula: C16H13NO4
Molecular Weight: 283.28 g/mol

Resorufin butyrate

CAS No.: 15585-42-9

Cat. No.: VC21029330

Molecular Formula: C16H13NO4

Molecular Weight: 283.28 g/mol

* For research use only. Not for human or veterinary use.

Resorufin butyrate - 15585-42-9

Specification

Description Fluorogenic lipase and cholinesterase substrate. Fluoresces on hydrolysis. Resorufin methyl ether analog.
Resorufin butyrate is a fluorogenic substrate for triglyceride lipases. It is also a substrate for cholinesterase. Upon enzymatic cleavage by triglyceride lipases or cholinesterase, resorufin is released and can be used to quantify triglyceride lipase or cholinesterase activity. Resorufin displays excitation/emission maxima of 570/580 nm, respectively.
Resorufin butyrate is a fluorogenic substrate for triglyceride lipases that is amenable to high-throughput analyses. Resorufin butyrate has also been used as a fluorogenic substrate for cholinesterase.
CAS No. 15585-42-9
Molecular Formula C16H13NO4
Molecular Weight 283.28 g/mol
IUPAC Name (7-oxophenoxazin-3-yl) butanoate
Standard InChI InChI=1S/C16H13NO4/c1-2-3-16(19)20-11-5-7-13-15(9-11)21-14-8-10(18)4-6-12(14)17-13/h4-9H,2-3H2,1H3
Standard InChI Key RGJTZDRUTUWWTD-UHFFFAOYSA-N
SMILES CCCC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2
Canonical SMILES CCCC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2
Appearance Assay:≥98%A crystalline solid

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